3,6-Dichloro-2-methylmandelic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,6-dichloro-2-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-5(10)2-3-6(11)7(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYCZGUUCNDOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Dichloro 2 Methylmandelic Acid and Analogues
Strategies for Carbon-Carbon Bond Formation at the α-Position
Asymmetric Synthetic Routes
The synthesis of enantiomerically pure compounds is of paramount importance, and several strategies have been developed for mandelic acids and their derivatives. rsc.org One of the most effective methods for obtaining a single enantiomer is the resolution of a racemic mixture. This can be achieved through diastereomeric salt crystallization, where the racemic mandelic acid derivative is reacted with a chiral amine, such as (D)-proline amide, to form diastereomeric salts that can be separated by crystallization due to their different solubilities. google.com
Another powerful technique is kinetic resolution, which often employs biocatalysts. For instance, specific bacterial strains like Alcaligenes sp. ECU0401 have been shown to selectively degrade one enantiomer from a racemic mixture of mandelic acid and its chloro-substituted derivatives, leaving the other enantiomer in high enantiomeric excess. nih.gov Dynamic kinetic resolution (DKR) combines this enzymatic process with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org Mandelate racemases are key enzymes used as racemizing agents in DKR-based approaches to produce enantiopure mandelic acid derivatives. rsc.org
High-performance liquid chromatography (HPLC) using a chiral mobile phase additive, such as substituted β-cyclodextrins, can also be employed for the analytical and semi-preparative separation of mandelic acid enantiomers. nih.gov
Racemic Preparative Methods
Classical chemical methods for mandelic acid synthesis typically produce a racemic mixture. rsc.org A foundational method for α-hydroxy acid synthesis is the cyanohydrin pathway. This involves the reaction of the corresponding benzaldehyde (B42025) (in this case, 3,6-dichloro-2-methylbenzaldehyde) with a cyanide source, like sodium cyanide, to form a mandelonitrile (B1675950) intermediate. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the racemic mandelic acid.
Another approach involves the addition of organometallic reagents to glyoxylic acid esters. researchgate.net For the target molecule, this would entail the Grignard or organolithium reagent derived from 1,4-dichloro-2-halide-3-methylbenzene adding to an ester of glyoxylic acid. Furthermore, phase transfer catalysis has been shown to be effective for the synthesis of racemic mandelic acids. The use of a composite catalyst, such as β-cyclodextrin combined with an ionic liquid, can facilitate the reaction between benzaldehydes and chloroform (B151607) to yield the corresponding mandelic acid derivatives. proquest.com
Table 1: Comparison of Racemic Synthesis and Asymmetric Resolution Methods for Mandelic Acid Derivatives
| Method | Type | Key Reagents/Process | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|
| Cyanohydrin Route | Racemic | Benzaldehyde, NaCN, HCl/H₂O | Well-established, simple | Use of highly toxic cyanide | N/A |
| Phase Transfer Catalysis | Racemic | Benzaldehyde, CHCl₃, β-cyclodextrin-[bmim]PF₆ | Optimized conditions available | Catalyst can be complex | proquest.com |
| Diastereomeric Salt Resolution | Asymmetric | Racemic acid, Chiral amine (e.g., (L)-proline amide) | Scalable, high enantiopurity | Requires stoichiometric chiral auxiliary, separation can be tedious | google.com |
| Enantioselective Degradation | Asymmetric | Racemic acid, Biocatalyst (Alcaligenes sp. ECU0401) | Excellent enantiomeric excess (>99.9%) | Limited to 50% theoretical yield without racemization | nih.gov |
Directed Halogenation and Methylation Approaches on Aromatic Systems
The synthesis of the 3,6-dichloro-2-methylphenyl core is a significant challenge due to the need for precise regiochemical control during electrophilic aromatic substitution. The directing effects of the substituents play a crucial role. libretexts.orgyoutube.com
Regioselective Dichlorination Protocols
Achieving the 3,6-dichloro substitution pattern on a 2-methyl substituted ring requires a carefully planned synthetic sequence. Direct chlorination of toluene (B28343) under Friedel-Crafts conditions (e.g., Cl₂, Lewis acid) would lead to a mixture of ortho and para isomers, with the desired 2,5-dichloro- (leading to 3,6-dichloro- after functional group manipulation) isomer being a minor product. stackexchange.com
A more effective strategy involves using a starting material with strongly directing groups to control the regioselectivity of chlorination. For instance, starting with m-toluidine (B57737) (3-methylaniline), the para-position relative to the powerful ortho-, para-directing amino group must first be blocked to prevent unwanted chlorination at that site. googleapis.com A common strategy involves bromination at the 4-position, followed by chlorination, which is directed to the 2- and 6-positions (ortho to the amino group). Subsequent reductive debromination yields the 2,6-dichloro-3-methylaniline. googleapis.com A similar strategy could be envisioned starting from o-cresol (B1677501) (2-methylphenol).
Patented processes for the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) provide insight into relevant dichlorination strategies. One route begins with 2,5-dichloroaniline, which is converted to 2,5-dichlorophenol (B122974). google.comgoogle.com This phenol (B47542) then undergoes a Kolbe-Schmitt carboxylation under high pressure and temperature to introduce a carboxylic acid group ortho to the hydroxyl, yielding 3,6-dichloro-2-hydroxybenzoic acid. google.comresearchgate.net This highlights a method where the substitution pattern is built up through a series of directed reactions rather than a single dichlorination step.
Table 2: Regioselective Chlorination Strategies for Aromatic Precursors
| Starting Material | Reaction Sequence | Key Intermediates | Purpose of Strategy | Citations |
|---|---|---|---|---|
| m-Toluidine | 1. Acylation 2. Bromination (para) 3. Chlorination (ortho) 4. Debromination/Hydrolysis | 4-Bromo-3-methylacetanilide, 2,6-Dichloro-4-bromo-3-methylaniline | Uses a blocking group and strong directing group to achieve specific dichlorination pattern. | googleapis.com |
| 2,5-Dichlorophenol | 1. Formation of phenoxide 2. Kolbe-Schmitt Carboxylation (high T, P) | Potassium 2,5-dichlorophenoxide | Introduces carboxyl group ortho to hydroxyl on a pre-dichlorinated ring. | google.com |
Introduction of Methyl Substituents
Introducing a methyl group onto a pre-existing dichlorinated aromatic ring is generally difficult. Friedel-Crafts alkylation on a deactivated dichlorinated ring would be inefficient. Therefore, the most logical synthetic approach is to start with a methylated aromatic compound, such as toluene or a toluidine isomer, and then perform the halogenation steps as described previously. stackexchange.comgoogleapis.com
The methyl group itself is a weakly activating, ortho-, para-director. libretexts.orgstackexchange.com When multiple substituents are present on the ring, the outcome of electrophilic substitution is determined by a combination of their directing effects. The strongest activating group typically controls the position of the incoming electrophile. youtube.com For example, in a molecule containing both a hydroxyl and a methyl group, the powerful activating and directing effect of the hydroxyl group would dominate. youtube.com This principle is fundamental to designing a rational synthesis for the 3,6-dichloro-2-methylphenyl scaffold.
Functional Group Interconversions and Derivatization from Precursors
Once the correctly substituted aromatic precursor, such as 3,6-dichloro-2-methylbenzoic acid or 3,6-dichloro-2-methylbenzaldehyde, is obtained, a series of functional group interconversions (FGIs) are required to arrive at the final mandelic acid product. mit.edusolubilityofthings.com
A plausible route starts from 3,6-dichloro-2-methyltoluene.
Oxidation of the Methyl Group: The benzylic methyl group can be converted to a carboxylic acid via oxidation with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). solubilityofthings.com Alternatively, it can be converted to a benzaldehyde. This can be achieved through radical bromination of the methyl group using N-bromosuccinimide (NBS) to form 3,6-dichloro-2-methylbenzyl bromide, followed by hydrolysis.
Conversion to Mandelic Acid:
From Benzaldehyde: As mentioned in section 2.1.2, 3,6-dichloro-2-methylbenzaldehyde can be converted to the target mandelic acid via the cyanohydrin route (reaction with NaCN followed by hydrolysis).
From Benzoic Acid: The 3,6-dichloro-2-methylbenzoic acid can be converted to the corresponding mandelic acid. A common method involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂). The acid chloride can then undergo various transformations. For example, it can be converted to an α-keto ester, which is then reduced to the α-hydroxy ester and subsequently hydrolyzed. Another FGI path involves the Arndt-Eistert reaction for chain extension, followed by α-hydroxylation. vanderbilt.edu
Another key FGI is the conversion of an alcohol to a better leaving group, such as a tosylate or mesylate, using TsCl or MsCl, which facilitates subsequent nucleophilic substitution reactions. masterorganicchemistry.com This is critical in many synthetic pathways for derivatization. For example, the synthesis of the herbicide Dicamba involves the methylation of the hydroxyl group of 3,6-dichlorosalicylic acid to a methoxy (B1213986) group using a methylating agent like methyl chloride. google.com This O-methylation is a crucial functional group interconversion in the synthesis of a related analogue.
Carboxylic Acid Precursor Modifications
The foundation for synthesizing substituted mandelic acids often lies in the modification of a corresponding carboxylic acid precursor. A common strategy involves the functionalization of a pre-existing aromatic ring that already contains the desired substitution pattern.
One relevant precursor for a dichloro-substituted mandelic acid is a dichlorinated benzoic acid. For instance, the synthesis of 3,6-dichloro-2-hydroxybenzoic acid is achieved through a Kolbe-Schmitt reaction. google.com This process involves the high-pressure carboxylation of a phenate. google.com In a typical procedure, 2,5-dichlorophenol is first converted to its potassium salt. google.com This salt then undergoes a carboxylation reaction with carbon dioxide under high pressure in the presence of a catalyst like potassium chloride to yield 3,6-dichloro-2-hydroxybenzoate. google.com
For the synthesis of the "2-methyl" variant, one would typically start with a corresponding toluene derivative. The modification of such precursors can be achieved through various aromatic substitution reactions to introduce the chloro groups at the desired positions. Subsequent oxidation of the methyl group to a carboxylic acid would then provide the necessary phenylacetic acid backbone.
Another approach involves the direct functionalization of a phenylacetic acid derivative. Palladium-catalyzed C-H functionalization reactions have been developed for the arylation, iodination, acetoxylation, and olefination of mandelic acid substrates. acs.org These methods often require a directing group to achieve the desired regioselectivity. acs.org For instance, electron-withdrawing substituents on the mandelic acid substrate have been shown to work better in some coupling reactions. acs.org
Hydroxyl Group Introduction Strategies
A critical step in the synthesis of mandelic acids is the introduction of the α-hydroxyl group. Several established methods can be employed for this transformation.
One of the most traditional and widely applied methods is the benzaldehyde cyanohydrin hydrolysis . mdpi.com This pathway involves the addition of hydrogen cyanide to the corresponding substituted benzaldehyde, forming a cyanohydrin intermediate. This intermediate is then subjected to acidic hydrolysis to yield the mandelic acid. mdpi.com
Another common strategy is the hydrolysis of a phenacyl halide . This method starts with the halogenation of a substituted acetophenone (B1666503) at the α-position, followed by hydrolysis to introduce the hydroxyl group and form the mandelic acid. mdpi.com
Biocatalytic approaches have also gained prominence for their high efficiency and stereoselectivity. mdpi.com For example, an artificial enzyme cascade involving epoxidation, hydrolysis, and double oxidation has been used to produce (R)-mandelic acid from styrene. nih.gov Nitrilase enzymes can be used for the enantioselective hydrolysis of cyanohydrins to the corresponding α-hydroxy acids. almacgroup.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of mandelic acid synthesis. Key parameters that are often fine-tuned include temperature, pH, substrate loading, catalysts, and solvents.
In biocatalytic syntheses, temperature and pH are critical. For the production of (R)-mandelic acid using an artificial enzyme cascade, the optimal temperature for the cascade biotransformation was found to be 30 °C. nih.gov For the enzymatic synthesis of (R)-2-methoxymandelic acid, initial studies showed that biphasic conditions with toluene as a co-solvent led to product formation, with the best conditions at the initial stage being 10% (v/v) toluene, 10 g/L of a nitrilase cell-free extract, and a substrate concentration of 100 g/L at a pH of 7.4 and a temperature of 30 °C. almacgroup.com Further optimization of this process with engineered enzymes led to a 70% isolated yield on a multigram scale. almacgroup.com
In chemical syntheses, the choice of catalyst and solvent plays a significant role. For the Pd-catalyzed olefination of pivaloyl-protected mandelic acid, using Ac-Gly-OH as a ligand with Pd(OAc)₂ in tert-amylOH as a solvent led to full conversion within two hours. acs.org The reaction could be performed at 50 °C for acetoxylation, delivering the product in 63% yield. acs.org For the synthesis of DL-4-hydroxy-3-methoxymandelic acid, slow addition of an ice-cold aqueous solution of glyoxylic acid to a cold alkaline solution of guaiacol (B22219) with efficient stirring was found to increase the yield to 68-75%. nist.gov
The table below summarizes the optimized conditions for the synthesis of various substituted mandelic acids.
| Product | Synthetic Method | Catalyst/Enzyme | Solvent | Temperature | Yield | Reference |
| (R)-2-Methoxymandelic Acid | Biocatalytic (Nitrilase) | Engineered BCJ2315 Nitrilase | Toluene/Water | 30 °C | 70% | almacgroup.com |
| Substituted Mandelic Acids (Olefination) | Pd-catalyzed C-H Functionalization | Pd(OAc)₂ / Ac-Gly-OH | tert-AmylOH | 80 °C | Good | acs.org |
| (R)-Mandelic Acid | Biocatalytic (Enzyme Cascade) | Multi-enzyme cascade | Aqueous | 30 °C | 913 mg/L | nih.gov |
| DL-4-Hydroxy-3-methoxymandelic Acid | Alkaline Condensation | None | Water | 0-15 °C | 68-75% | nist.gov |
| (R)-p-Cl Mandelic Acid | Homogeneous Hydrogenation | [RuI₂(p-cymene)]₂ / (S)-MeObiphep | Methanol | 60 °C | 83% | scispace.com |
Post-Synthetic Purification Techniques for Substituted Mandelic Acids
After the synthesis, purification of the substituted mandelic acid is necessary to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques include extraction, crystallization, and chromatography.
Reactive extraction is an effective method for separating mandelic acid from aqueous solutions. nih.gov This technique involves using an extractant, such as a tertiary amine like tri-n-octylamine, dissolved in an organic diluent. nih.gov The choice of diluent, which can include dimethyl phthalate, methyl isobutyl ketone, or toluene, can significantly affect the extraction efficiency. nih.gov
Crystallization is a widely used technique for purifying solid mandelic acid derivatives. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool, causing the purified product to crystallize out of the solution. For instance, (R)-p-Cl mandelic acid was purified by crystallization from Bu₂O, which significantly improved its enantiomeric excess. scispace.com The process involved dissolving the acid at 95 °C and then cooling to 20 °C. scispace.com
Liquid chromatography is another powerful purification method. For example, a comparison of a mandelic acid synthesis solution before and after purification by liquid chromatography showed a significant increase in the purity of the final vanillylmandelic acid product. google.com
In many cases, a combination of these techniques is employed. For instance, after hydrolysis of an ester precursor, the resulting mandelic acid can be extracted from the aqueous phase into an organic solvent like ethyl acetate. scispace.comorgsyn.org The organic phases are then combined, dried, and the solvent is evaporated to yield the crude acid, which can then be further purified by crystallization. scispace.comorgsyn.org
Stereochemical Investigations and Chiral Resolution of 3,6 Dichloro 2 Methylmandelic Acid
Enantioselective Synthesis and Diastereoselective Control
The controlled synthesis of a single enantiomer of 3,6-dichloro-2-methylmandelic acid can be approached through enantioselective or diastereoselective strategies. Enantioselective synthesis aims to directly produce one enantiomer over the other, often employing chiral catalysts or auxiliaries. For instance, the synthesis of related chiral acids has been achieved through methods like asymmetric hydrolysis or reduction under the influence of a chiral catalyst. google.com
Diastereoselective synthesis, another powerful approach, involves reacting a prochiral precursor with a chiral reagent or auxiliary to create diastereomers, which have different physical properties and can be separated. Two diastereoselective protocols have been developed for synthesizing related morpholine-2-carboxylic acid derivatives, where the key step is the condensation of a lactone with an imine to control the relative stereochemistry. nih.gov One protocol, using an acid-catalyzed condensation, yields the trans product, while a base-catalyzed condensation produces the cis isomer. nih.gov Such principles of diastereoselective control could be adapted for the synthesis of precursors to chiral this compound, thereby influencing the final stereochemical outcome.
Chiral Resolution via Diastereomeric Salt Formation
When a racemic mixture of this compound is produced, chiral resolution is the most common method to separate the enantiomers. wikipedia.org This technique converts the pair of enantiomers into a pair of diastereomeric salts by reacting them with a single enantiomer of a chiral resolving agent. wikipedia.orgpharmtech.com Due to their different physical properties, particularly solubility, these diastereomeric salts can be separated by fractional crystallization. wikipedia.org The desired enantiomer is then recovered by removing the resolving agent, often through simple deprotonation with a base. wikipedia.org
The success of diastereomeric salt resolution hinges on the selection of an appropriate chiral resolving agent. wikipedia.org The rational design and screening of these agents are crucial. For acidic compounds like mandelic acid derivatives, chiral amines are common resolving agents. pharmtech.comnih.gov Among the most widely used and cost-effective is α-phenylethylamine (PEA) and its derivatives. nih.govresearchgate.net Research on various chloromandelic acids has demonstrated the effectiveness of these agents. While PEA is effective for resolving 4-chloromandelic acid and moderately effective for 3-chloromandelic acid, it failed to resolve 2-chloromandelic acid. researchgate.netresearchgate.net This led to the development of modified agents like N-benzyl-1-phenylethylamine (BPA), which successfully resolved 2-chloromandelic acid by altering the intermolecular interactions within the crystal lattice. researchgate.net Another resolving agent, threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol ([S,S]-SA), has also proven highly effective for resolving 3-chloromandelic acid. nih.gov
Table 1: Chiral Resolving Agents for Mandelic Acid Derivatives
| Resolving Agent | Abbreviation | Target Acid Example(s) | Reference |
|---|---|---|---|
| α-phenylethylamine | PEA | 4-chloromandelic acid, 3-chloromandelic acid | researchgate.netnih.gov |
| N-benzyl-1-phenylethylamine | BPA | 2-chloromandelic acid, 3-chloromandelic acid | researchgate.netnih.gov |
| threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol | (S,S)-SA | 3-chloromandelic acid | nih.gov |
| (+)-cinchotoxine | - | Tartaric acid | wikipedia.org |
This table is interactive and can be sorted by column.
The efficiency of chiral resolution is profoundly influenced by the choice of solvent and the crystallization conditions. nih.gov These factors affect the solubility of the diastereomeric salts and, consequently, the selectivity of the crystallization process. A study on the resolution of 3-chloromandelic acid with (S,S)-SA investigated the effects of solvent type, solvent volume, the molar ratio of the resolving agent to the racemate, and filtration temperature. nih.gov Through systematic optimization of these parameters, a resolution efficiency as high as 94% was achieved. nih.gov This underscores the necessity of empirical screening of crystallization conditions to maximize the yield and enantiomeric purity of the target enantiomer.
Table 2: Investigated Parameters for Optimizing Chiral Resolution
| Parameter | Influence | Example Finding | Reference |
|---|---|---|---|
| Solvent Type | Affects differential solubility of diastereomers. | Different solvents can lead to varying yields and purity. | nih.gov |
| Solvent Amount | Impacts supersaturation and crystal growth. | Optimal solvent volume is crucial for high efficiency. | nih.gov |
| Molar Ratio | Stoichiometry affects salt formation and precipitation. | The ideal molar ratio of resolving agent to racemate was determined for maximum yield. | nih.gov |
| Temperature | Controls solubility and kinetic vs. thermodynamic control. | A specific filtration temperature was found to be optimal. | nih.gov |
This table is interactive and can be sorted by column.
At the molecular level, chiral discrimination is governed by the differences in intermolecular interactions between the components of the diastereomeric salts. nih.gov X-ray crystallography studies of salts formed between chloromandelic acids and chiral amines reveal the critical role of these forces. nih.gov While hydrogen bonding patterns are often similar between the more soluble and less soluble diastereomeric salts, weaker interactions such as CH/π interactions, halogen bonds, and van der Waals forces gain importance and contribute significantly to chiral recognition. researchgate.netnih.govnih.gov In the crystal structure of the salt of (R)-3-chloromandelic acid and (S,S)-SA, a wall-like 2-D hydrogen-bonding network was observed, which, along with other weak interactions, stabilizes the crystal packing of the less soluble salt, enabling efficient separation. nih.gov The presence of a chloro substituent can also favor structures stabilized by inter-stack Cl⋯Cl interactions. rsc.org
Determination of Absolute Configuration (e.g., Mosher's Method, Advanced NMR Techniques)
Once an enantiomer has been isolated, determining its absolute configuration (R or S) is essential. A widely accepted and powerful technique for this purpose is Mosher's method. usm.edu This method involves converting the chiral compound, in this case, the alcohol group of the mandelic acid derivative, into two diastereomeric esters using the (R) and (S) enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). capes.gov.br
The resulting diastereomers are then analyzed by ¹H NMR spectroscopy. capes.gov.br The protons near the newly formed chiral center will experience different magnetic environments in the two diastereomers, leading to observable differences in their chemical shifts (Δδ = δS - δR). By analyzing the sign of these Δδ values based on a conformational model of the MTPA esters, the absolute configuration of the original alcohol can be assigned. usm.educapes.gov.br This method has been successfully used to determine the absolute stereochemistry of sterically hindered α-carbons and can be validated by X-ray crystallography. usm.edu
Analytical Methodologies for Enantiomeric Purity Assessment (e.g., Chiral Chromatography, Derivatization followed by NMR)
Assessing the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample is a crucial analytical task. thieme-connect.de Several reliable techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and powerful methods. researchgate.net This can be done directly or indirectly.
Direct methods use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. nih.gov The mechanism relies on a "three-point interaction model," where one enantiomer forms a more stable transient complex with the CSP than the other. nih.govmdpi.com Cyclodextrin-based CSPs are frequently used for separating mandelic acid derivatives. nih.gov
Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. thieme-connect.denih.gov These diastereomers can then be separated on a standard, achiral HPLC column because they have different physical properties. nih.govthieme-connect.de The ratio of the peak areas corresponds directly to the enantiomeric ratio of the original sample. thieme-connect.de
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used, typically after derivatization. Similar to the indirect HPLC method, the sample is reacted with a chiral agent to form diastereomers. The NMR spectra of the diastereomeric mixture will show separate signals for corresponding nuclei, and the integration of these signals provides a quantitative measure of the enantiomeric purity. thieme-connect.de
Table 3: Methods for Enantiomeric Purity Assessment
| Method | Principle | Key Features | Reference |
|---|---|---|---|
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | High sensitivity and accuracy; no derivatization needed. | researchgate.netnih.gov |
| HPLC (Indirect) | Conversion to diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. | Wide applicability; relies on successful derivatization. | thieme-connect.denih.gov |
| NMR (Indirect) | Conversion to diastereomers with a CDA; quantification by integrating distinct signals in the NMR spectrum. | Provides structural information simultaneously; may have lower sensitivity for trace impurities. | thieme-connect.de |
This table is interactive and can be sorted by column.
Chemical Reactivity and Transformation Studies of 3,6 Dichloro 2 Methylmandelic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylation. The presence of a methyl group at the ortho position and a chlorine atom at the meta position relative to the carboxyl-bearing side chain introduces steric hindrance that can influence the rates and conditions of these reactions.
The conversion of 3,6-dichloro-2-methylmandelic acid to its corresponding esters and amides is a fundamental transformation. Due to the steric hindrance around the carboxylic acid, methods typically employed for hindered acids are often necessary for efficient conversion.
Esterification: Direct esterification with alcohols can be achieved, often requiring acid catalysis and conditions that facilitate the removal of water, such as azeotropic distillation. google.com For sterically demanding esters, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction and improve yields by activating the carboxylic acid. organic-chemistry.org This method is effective for a wide range of alcohols, including those that are sterically hindered. organic-chemistry.org Another approach involves the visible light-induced oxidative esterification of mandelic acid with alcohols, which offers a transition metal-free pathway to α-ketoesters. rsc.org
Amidation: The formation of amides from this compound can be accomplished using various modern synthetic methods designed for sterically hindered substrates. The direct coupling of the carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org To overcome this, activating agents are employed. For instance, the use of methanesulfonyl chloride and triethylamine (B128534) can efficiently convert hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides. organic-chemistry.orgnih.gov Another effective method involves the use of B(OCH₂CF₃)₃ as a reagent for direct amidation, which is operationally simple and can be carried out with equimolar quantities of the acid and amine. acs.org For particularly hindered systems, the reaction of Grignard reagents with isocyanates provides a robust route to amide bond formation. chimia.ch Biocatalytic approaches have also been developed for the synthesis of mandelic acid amides, including those derived from chlorinated benzaldehydes. mdpi.com
Table 1: Representative Methods for Esterification and Amidation of Hindered Carboxylic Acids
| Transformation | Reagents and Conditions | Typical Yields | Reference(s) |
|---|---|---|---|
| Esterification | Alcohol, DCC, DMAP, CH₂Cl₂ | Good to High | organic-chemistry.org |
| Amidation | N-Methoxy-N-methylamine, Methanesulfonyl chloride, Triethylamine, THF | 59-88% | organic-chemistry.orgnih.gov |
| Amidation | Amine, B(OCH₂CF₃)₃, MeCN | High | acs.org |
| Amidation | Isocyanate, Grignard Reagent | Good | chimia.ch |
The removal of the carboxyl group from this compound can proceed through several pathways, often influenced by the reaction conditions and the presence of catalysts.
One common pathway is oxidative decarboxylation. Studies on various mandelic acid derivatives have shown that catalysts like cobalt(II) chloride in the presence of molecular oxygen can facilitate the conversion to the corresponding benzaldehyde (B42025) or benzoic acid derivatives. rsc.org The product distribution is dependent on the nature of the substituents on the aromatic ring. For mandelic acids with electron-withdrawing groups, a mixture of the corresponding benzoic acid and benzaldehyde is often obtained. researchgate.net
Photodecarboxylation offers another route. Research on trifluoromethyl-substituted mandelic acids has demonstrated efficient photodecarboxylation in basic aqueous solutions to yield the corresponding benzyl (B1604629) alcohols. nih.govresearchgate.net This process is believed to proceed via a benzylic carbanion intermediate. Given the electron-withdrawing nature of the chloro substituents, a similar pathway could be envisioned for this compound. Additionally, copper-catalyzed aerobic oxidative decarboxylation of α-hydroxyphenylacetic acids provides a method for synthesizing aromatic carbonyl compounds. organic-chemistry.org
Transformations Involving the α-Hydroxyl Group
The secondary hydroxyl group in this compound is a key site for functionalization, allowing for the formation of ethers and esters, as well as oxidation to a ketone.
Etherification: The α-hydroxyl group can be converted to an ether through Williamson ether synthesis, which involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid side reactions.
Acetylation: Acetylation of the hydroxyl group can be readily achieved using reagents such as acetyl chloride or acetic anhydride. This reaction is typically performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.
The oxidation of the α-hydroxyl group of this compound yields the corresponding α-keto acid, 3,6-dichloro-2-methylphenylglyoxylic acid. A variety of oxidizing agents can be employed for this transformation, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being a particularly effective and selective reagent for benzylic alcohols. researchgate.netrsc.org
The mechanism of DDQ oxidation generally involves a hydride transfer from the benzylic carbon to the DDQ molecule. The rate of this reaction is sensitive to the electronic properties of the aromatic ring. Electron-donating groups on the phenyl ring accelerate the oxidation, while electron-withdrawing groups, such as the chloro substituents in the target molecule, tend to decrease the reaction rate. nih.govcdnsciencepub.com Despite this, DDQ is a powerful oxidant and is capable of oxidizing even deactivated benzylic alcohols. researchgate.net In some cases, the reaction can be catalyzed by using a co-oxidant like Mn(OAc)₃ to regenerate the DDQ, allowing for the use of catalytic amounts of the quinone. nih.govacs.org
The regioselectivity of the oxidation is inherently high for the α-hydroxyl group due to its benzylic position, which makes it more susceptible to oxidation compared to other positions on the molecule under these conditions.
Table 2: DDQ-Mediated Oxidation of Benzylic Alcohols
| Substrate Type | Reagents and Conditions | Outcome | Reference(s) |
|---|---|---|---|
| Electron-rich benzylic alcohols | DDQ (catalytic), Mn(OAc)₃ | Efficient oxidation to carbonyl | nih.govacs.org |
| General benzylic alcohols | DDQ (stoichiometric) | Oxidation to carbonyl | researchgate.netrsc.org |
| Benzylic ethers | DDQ | Oxidative dealkylation to carbonyl | cdnsciencepub.com |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dichlorinated Phenyl Ring
The phenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being determined by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): In EAS reactions, the incoming electrophile will be directed to specific positions on the ring based on the electronic nature of the substituents already present. The methyl group (-CH₃) is an activating, ortho-, para-director. The chloro groups (-Cl) are deactivating yet ortho-, para-directing. The α-hydroxycarboxylic acid side chain is generally considered deactivating and meta-directing.
The directing effects of these groups on the ring are as follows:
Methyl group (at C2): Directs to positions 1 (already substituted), 3, and 5.
Chloro group (at C3): Directs to positions 2 (already substituted), 4, and 6.
Chloro group (at C6): Directs to positions 1, 5, and 7 (which is C1).
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally challenging on benzene (B151609) rings unless they are activated by strong electron-withdrawing groups. libretexts.org The two chloro atoms on the ring of this compound are potential leaving groups for NAS. The presence of the electron-withdrawing carboxylic acid group can facilitate this reaction, particularly if it is deprotonated. Nucleophilic attack is most likely to occur at the positions activated by electron-withdrawing groups. In this case, a strong nucleophile could potentially displace one of the chloro substituents. The reaction is more likely to occur under harsh conditions (high temperature and pressure) or if there are additional strongly deactivating groups present on the ring. youtube.comyoutube.com For instance, the nitration of 1,4-dichlorobenzene (B42874) leads to a product where the chloride adjacent to the newly introduced nitro group can be displaced by nucleophiles. wikipedia.org
Participation in Pericyclic Reactions (e.g., Diels-Alder reactions of derived dienol esters)
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a powerful tool in organic synthesis for the construction of complex cyclic systems. msu.edu The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a prominent example of this reaction class. wikipedia.orgiitk.ac.inbyjus.com For a derivative of this compound to participate in a Diels-Alder reaction, it would first need to be converted into a suitable diene or dienophile.
One plausible strategy involves the transformation of the mandelic acid moiety to generate a dienol ester. This could theoretically be achieved by esterification of the carboxylic acid followed by enolization of the α-hydroxy ester. The resulting dienol ester would possess a diene system that could then react with a variety of dienophiles. The regioselectivity and stereoselectivity of such a Diels-Alder reaction would be influenced by the electronic nature of the substituents on both the diene and the dienophile. wikipedia.orgiitk.ac.in
The general scheme for a potential Diels-Alder reaction of a dienol ester derived from this compound is presented below.
Illustrative Diels-Alder Reaction of a Derived Dienol Ester
| Diene | Dienophile | Reaction Conditions | Product |
| Dienol ester of this compound | Maleic anhydride | Thermal or Lewis acid catalysis | Substituted cyclohexene (B86901) adduct |
| Dienol ester of this compound | N-Phenylmaleimide | Toluene (B28343), reflux | Corresponding Diels-Alder adduct |
This table is for illustrative purposes only, as no specific experimental data for this reaction with the subject compound was found.
The success of such a reaction would be contingent on the successful synthesis and stability of the dienol ester intermediate. The steric hindrance imposed by the ortho-methyl group and the electronic effects of the two chlorine atoms on the aromatic ring would also play a significant role in the reactivity of the derived diene.
Metal-Catalyzed Cross-Coupling Reactions of Aryl Halides Derived from the Compound
The two chlorine atoms on the aromatic ring of this compound present opportunities for metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net To undergo these transformations, the mandelic acid side chain would likely need to be protected or modified to be compatible with the reaction conditions. For instance, the carboxylic acid could be converted to an ester. The aryl chlorides could then serve as electrophilic partners in various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.
Suzuki Coupling:
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an aryl halide. researchgate.netnih.gov A derivative of this compound could potentially undergo selective or double Suzuki coupling to introduce new aryl or vinyl substituents. The regioselectivity of the reaction would be influenced by the relative reactivity of the two C-Cl bonds, which can be affected by the electronic environment and steric hindrance.
Illustrative Suzuki Coupling of a Derived Aryl Dichloride
| Aryl Dichloride | Boronic Acid | Catalyst System | Product |
| Esterified this compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Monophenylated or diphenylated product |
| Esterified this compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf), CsF | Corresponding biaryl derivative |
This table is for illustrative purposes only, as no specific experimental data for this reaction with the subject compound was found.
Heck Reaction:
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orglibretexts.org An aryl chloride derivative of this compound could be coupled with various alkenes to introduce vinyl groups onto the aromatic ring. The reaction typically requires a palladium catalyst and a base.
Illustrative Heck Reaction of a Derived Aryl Dichloride
| Aryl Dichloride | Alkene | Catalyst System | Product |
| Esterified this compound | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted stilbene (B7821643) derivative |
| Esterified this compound | n-Butyl acrylate | PdCl₂(PPh₃)₂, NaOAc | Cinnamic acid ester derivative |
This table is for illustrative purposes only, as no specific experimental data for this reaction with the subject compound was found.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgnih.gov This reaction could be employed to introduce primary or secondary amine functionalities onto the aromatic ring of a this compound derivative. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation.
Illustrative Buchwald-Hartwig Amination of a Derived Aryl Dichloride
| Aryl Dichloride | Amine | Catalyst System | Product |
| Esterified this compound | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Mono- or di-aminated product |
| Esterified this compound | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | N-Aryl derivative |
This table is for illustrative purposes only, as no specific experimental data for this reaction with the subject compound was found.
Spectroscopic Analysis Methodologies for 3,6 Dichloro 2 Methylmandelic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed structural map. For 3,6-Dichloro-2-methylmandelic acid, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive analysis.
High-Resolution Proton (¹H) NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons in this compound.
Expected ¹H NMR Spectral Data (Predicted):
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 7.0 - 7.5 | Doublet (d) | 1H |
| Aromatic CH | 7.0 - 7.5 | Doublet (d) | 1H |
| Methine CH(OH) | ~5.0 | Singlet (s) | 1H |
| Carboxylic Acid OH | 10.0 - 13.0 | Broad Singlet (br s) | 1H |
| Hydroxyl OH | Variable | Broad Singlet (br s) | 1H |
| Methyl CH₃ | ~2.4 | Singlet (s) | 3H |
The two aromatic protons would likely appear as doublets due to coupling with each other. The methine proton attached to the hydroxyl group would be a singlet. The acidic protons of the carboxylic acid and the alcohol would each present as broad singlets. The methyl group protons, being isolated, would also appear as a singlet.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
Expected ¹³C NMR Spectral Data (Predicted):
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 170 - 180 |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-C | 125 - 135 |
| Aromatic C-H | 120 - 130 |
| Methine C-OH | 70 - 80 |
| Methyl C | 15 - 25 |
The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield. The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating methyl group. The methine carbon attached to the hydroxyl group appears in the typical range for such carbons, and the methyl carbon is found in the upfield aliphatic region.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, confirming the relationship between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the aromatic proton signals to their corresponding carbon signals, as well as the methine proton to its carbon and the methyl protons to their carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the determination of the elemental formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Expected HRMS Data:
| Ion | Expected m/z | Isotopic Pattern |
| [M+H]⁺ | Calculated for C₉H₉Cl₂O₃ | Characteristic 3:2:0.5 ratio for two chlorines |
| [M-H]⁻ | Calculated for C₉H₇Cl₂O₃ | Characteristic 3:2:0.5 ratio for two chlorines |
The choice of ionization technique is critical for getting the compound into the gas phase as an ion so it can be analyzed by the mass spectrometer.
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for accurate molecular weight determination.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of small molecules. It can be used as an alternative to ESI.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): While less common for small molecules like this, MALDI-TOF could also be employed. It involves embedding the analyte in a matrix and irradiating it with a laser, which is particularly useful for obtaining high-resolution mass data.
Through the combined application of these sophisticated spectroscopic methods, a complete and unambiguous structural characterization of this compound can be achieved.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent groups. The analysis of these bands, when compared to the spectra of related compounds like mandelic acid, provides a reliable method for structural confirmation. nih.govnih.gov
The key functional groups and their expected vibrational frequencies are:
O-H Stretching: A broad absorption band is anticipated in the region of 3400-2400 cm⁻¹, characteristic of the carboxylic acid hydroxyl group, which is often involved in hydrogen bonding. The alcoholic hydroxyl group would also contribute to this region, typically as a sharper peak around 3400 cm⁻¹ in the absence of strong intermolecular hydrogen bonding. researchgate.net The sharpness of the alcoholic O-H stretching mode in mandelic acid has been interpreted as an indication of the absence of intermolecular dimerization. nih.gov
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1700-1725 cm⁻¹. The exact position can be influenced by electronic effects of the substituents on the phenyl ring and by hydrogen bonding.
C-O Stretching: The stretching vibrations for the alcoholic and carboxylic acid C-O bonds would appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.
Aromatic C=C Stretching: The presence of the dichlorinated phenyl ring would give rise to several absorption bands in the 1600-1450 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the fingerprint region, broadly between 800 cm⁻¹ and 600 cm⁻¹, and can provide evidence for the dichlorination of the phenyl ring.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | 3400 - 2400 | Broad, Strong |
| Alcoholic O-H | ~3400 | Sharp, Medium |
| Carbonyl C=O | 1725 - 1700 | Strong |
| Aromatic C=C | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid C-O | 1320 - 1210 | Medium |
| Alcoholic C-O | 1260 - 1000 | Medium |
| C-Cl | 800 - 600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the substituted benzene (B151609) ring. The presence of chlorine and methyl substituents, in addition to the α-hydroxy carboxylic acid moiety, will influence the position and intensity of these absorption bands compared to unsubstituted mandelic acid.
The primary electronic transitions expected are π → π* transitions within the aromatic ring. These typically give rise to two main absorption bands:
An intense band, often referred to as the E-band, at shorter wavelengths (around 200-220 nm).
A less intense band, known as the B-band, at longer wavelengths (around 250-280 nm), which may show fine vibrational structure.
The chlorine and methyl substituents on the phenyl ring are auxochromes that can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and potentially an increase in their intensity (hyperchromic effect). The exact positions of the absorption maxima would require experimental measurement.
Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
| π → π* (E-band) | ~210 - 230 nm | High |
| π → π* (B-band) | ~260 - 290 nm | Low to Medium |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chirality Characterization
Due to the presence of a chiral center at the α-carbon, this compound is an optically active molecule. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for characterizing its chirality and determining its absolute configuration. ECD measures the differential absorption of left and right circularly polarized light.
The ECD spectrum of a chiral molecule like this compound would show both positive and negative peaks (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the chromophores around the chiral center.
For mandelic acid and its derivatives, the aromatic ring and the carboxylic acid group are the primary chromophores contributing to the ECD spectrum. rsc.org The dichlorination and methylation of the phenyl ring would significantly influence the electronic properties of the aromatic chromophore and, consequently, the ECD spectrum. The interactions between the electronic transitions of the phenyl ring and the carboxylic acid group are key to the observed chiroptical properties. While the specific ECD spectrum would need to be determined experimentally or through high-level theoretical calculations, it is expected to exhibit distinct signals that can be used to differentiate between the (R) and (S) enantiomers, which would produce mirror-image spectra.
Computational and Theoretical Investigations of 3,6 Dichloro 2 Methylmandelic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangement (conformation) of 3,6-Dichloro-2-methylmandelic acid. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the Schrödinger equation for the molecule, providing information on electron distribution, molecular orbitals, and energies of different conformers.
Detailed analysis of the electronic structure can reveal regions of high or low electron density, which are crucial for predicting reactivity. The calculated energies of various rotational isomers (conformers) around the single bonds, particularly the Cα-Cβ bond of the mandelic acid backbone, help in identifying the most stable molecular shapes.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O=C-Cα-Cβ) | Relative Energy (kcal/mol) |
|---|---|---|
| I | 60° | 0.00 |
| II | 180° | 1.25 |
Note: The data in this table is illustrative and represents typical results from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the influence of the surrounding environment, such as a solvent. These simulations can reveal how the molecule flexes, rotates, and interacts with solvent molecules, providing a more realistic picture of its behavior in solution. nih.govmdpi.com
The effect of different solvents on the conformational preferences of the molecule can be significant. MD simulations can quantify these effects by analyzing the population of different conformers in various solvent environments, from nonpolar to polar. This is particularly important for understanding its behavior in biological systems or in different reaction media.
Table 2: Conformational Population of this compound in Different Solvents from MD Simulations
| Solvent | Conformer I (%) | Conformer II (%) | Conformer III (%) |
|---|---|---|---|
| Water | 65 | 10 | 25 |
| Methanol | 60 | 15 | 25 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational methods can predict various spectroscopic parameters, which can be invaluable in interpreting experimental spectra. For this compound, quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) vibrational frequencies. utb.cznih.gov
These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific signals to particular atoms or vibrational modes. This is especially useful for complex molecules where spectral interpretation can be challenging.
Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Hα | 5.10 | 5.15 |
| Hβ | 3.85 | 3.90 |
Note: The data in this table is for illustrative purposes.
Computational Modeling of Reaction Mechanisms and Stereoselectivity (e.g., Diels-Alder reactions)
Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.net For instance, if this molecule were to participate in a Diels-Alder reaction, computational methods could be used to explore the potential energy surface of the reaction, identify transition states, and calculate activation energies.
This type of analysis helps in understanding the reaction pathway and predicting the stereoselectivity of the products. By comparing the energies of different transition states leading to various stereoisomers, it is possible to predict which product will be favored.
Table 4: Calculated Activation Energies for a Hypothetical Diels-Alder Reaction
| Product Stereoisomer | Activation Energy (kcal/mol) |
|---|---|
| Endo | 15.2 |
Note: The data in this table is hypothetical and illustrates the kind of results obtained from reaction mechanism modeling.
Crystal Structure Prediction and Lattice Energy Calculations for Diastereomeric Salts
For chiral molecules like this compound, understanding the crystal structure of their diastereomeric salts is crucial for enantiomeric resolution. Computational crystal structure prediction (CSP) methods can be used to generate and rank possible crystal packing arrangements based on their calculated lattice energies. libretexts.orgresearchgate.netresearchgate.net
Lattice energy is the energy released when ions in the gas phase come together to form a crystal lattice. libretexts.orgscribd.com Calculating the lattice energies of the diastereomeric salts can provide insights into their relative stabilities and help in designing effective resolution strategies.
Table 5: Calculated Lattice Energies for Diastereomeric Salts of this compound with a Chiral Amine
| Diastereomeric Salt | Calculated Lattice Energy (kJ/mol) |
|---|---|
| (R)-acid-(R)-amine | -750 |
Note: The data in this table is illustrative and represents typical outcomes of lattice energy calculations.
Synthesis and Characterization of Derivatives and Analogues of 3,6 Dichloro 2 Methylmandelic Acid
Systematic Modification of the Carboxylic Acid Functionality (e.g., esters, amides)
The carboxylic acid group of 3,6-dichloro-2-methylmandelic acid is a prime target for chemical modification to produce esters and amides. These derivatives can exhibit altered solubility, bioavailability, and biological activity compared to the parent acid.
Esterification:
The synthesis of esters from this compound can be achieved through several standard methods. Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. For more sterically hindered alcohols or sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction under milder conditions. organic-chemistry.org
Amide Formation:
Amide derivatives of this compound can be prepared by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) can be used to directly couple the carboxylic acid with an amine under milder conditions, which is particularly useful for complex or sensitive amine substrates. chimia.chorganic-chemistry.orgresearchgate.net
Table 7.1.1: Representative Ester and Amide Derivatives of this compound
| Derivative | R Group | Synthesis Method | Expected Physical State |
| Methyl Ester | -CH₃ | Fischer-Speier Esterification | Liquid/Low-melting solid |
| Ethyl Ester | -CH₂CH₃ | Fischer-Speier Esterification | Liquid |
| Benzyl (B1604629) Ester | -CH₂C₆H₅ | DCC/DMAP coupling | Solid |
| N-Methylamide | -NHCH₃ | Acyl chloride method | Solid |
| N,N-Diethylamide | -N(CH₂CH₃)₂ | Peptide coupling (HATU) | Oil/Solid |
Note: The physical states are predicted based on general trends for similar compounds, as specific experimental data for these derivatives of this compound is not widely published.
Diversification of the Hydroxyl Group (e.g., ethers, protected alcohols)
Etherification:
The hydroxyl group can be converted to an ether via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. For the synthesis of bulkier ethers, such as a tert-butyl ether, different strategies might be required due to the increased steric hindrance.
Protection of the Hydroxyl Group:
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)) and acetals. For instance, the hydroxyl group can be protected as a TBDMS ether by reacting the mandelic acid derivative with TBDMS-Cl and a base like imidazole. researchgate.net Deprotection can be readily achieved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
Table 7.2.1: Representative Hydroxyl-Modified Derivatives of this compound
| Derivative | Modifying Group | Reagents for Synthesis |
| Methyl Ether | -OCH₃ | NaH, CH₃I |
| Ethyl Ether | -OCH₂CH₃ | NaH, CH₃CH₂I |
| TBDMS Ether | -OSi(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole |
| Acetate Ester | -OCOCH₃ | Acetic anhydride, Pyridine (B92270) |
Exploration of Different Halogenation Patterns on the Aromatic Ring
The existing dichlorinated aromatic ring of this compound can be further functionalized by introducing other halogens, such as bromine or iodine, or by altering the position of the chlorine atoms. This exploration can lead to derivatives with different electronic and lipophilic properties, which may impact their biological activity.
The direct halogenation of the aromatic ring of this compound would likely be challenging due to the deactivating effect of the existing chlorine atoms and the carboxylic acid group. A more plausible approach would be to synthesize these analogues from appropriately substituted starting materials. For example, the synthesis of a bromo-dichloro analogue could start from a brominated 2,5-dichlorotoluene (B98588) derivative.
A study on the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones demonstrates the feasibility of incorporating different halogens on an aromatic ring through multi-step synthetic sequences. nih.govresearchgate.net Similarly, the synthesis of 3-bromo-2,6-dimethoxybenzoic acid from 2,6-dimethoxybenzoic acid using bromine in chloroform (B151607) indicates that direct bromination can be achieved on activated rings. google.com While not directly applicable to the deactivated ring of the target molecule, it highlights a potential synthetic strategy if the electronic properties of the ring were different.
Table 7.3.1: Hypothetical Halogenated Analogues of this compound
| Analogue | Proposed Synthetic Precursor | Potential Synthetic Route |
| 3-Bromo-6-chloro-2-methylmandelic acid | 2-Bromo-5-chlorotoluene | Formylation, cyanohydrin formation, hydrolysis |
| 3-Chloro-6-iodo-2-methylmandelic acid | 2-Chloro-5-iodotoluene | Formylation, cyanohydrin formation, hydrolysis |
| 2,3,6-Trichloromandelic acid | 1,2,4-Trichlorobenzene | Friedel-Crafts acylation, subsequent steps |
Note: These are proposed synthetic routes as no direct synthesis of these specific analogues is documented in the searched literature.
Investigation of Varying Alkyl Substituents on the Aromatic Ring
Replacing the methyl group at the 2-position with other alkyl groups (e.g., ethyl, propyl) can provide insights into the steric requirements for biological activity or other properties. The synthesis of these analogues would likely follow a similar pathway to that of the parent compound, starting from the corresponding alkyl-substituted 2,5-dichlorobenzene.
For instance, the synthesis of a 2-ethyl analogue would begin with 2,5-dichloroethylbenzene. This precursor could be subjected to formylation to introduce the aldehyde group, followed by conversion to the cyanohydrin and subsequent hydrolysis to yield 3,6-dichloro-2-ethylmandelic acid.
Research on the selective alkylation of mandelic acid has been reported, although this typically involves alkylation at the alpha-carbon or Friedel-Crafts alkylation of the aromatic ring with the mandelic acid itself acting as the alkylating agent, which is not directly applicable to modifying the existing alkyl substituent. rsc.org
Table 7.4.1: Hypothetical Alkyl Analogues of this compound
| Analogue | Alkyl Group at C-2 | Starting Material for Synthesis |
| 3,6-Dichloro-2-ethylmandelic acid | -CH₂CH₃ | 1,4-Dichloro-2-ethylbenzene |
| 3,6-Dichloro-2-propylmandelic acid | -CH₂CH₂CH₃ | 1,4-Dichloro-2-propylbenzene |
| 3,6-Dichloro-2-isopropylmandelic acid | -CH(CH₃)₂ | 1,4-Dichloro-2-isopropylbenzene |
Structure-Reactivity Relationships in Novel Derivatives
The systematic synthesis of the derivatives and analogues described above allows for the investigation of structure-reactivity relationships. By correlating the structural modifications with changes in chemical reactivity or biological activity, a deeper understanding of the molecule's properties can be gained.
For example, a quantitative structure-activity relationship (QSAR) study on a series of chiral mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) thioether moiety revealed that the spatial configuration significantly impacts their antifungal activity. nih.gov It was found that S-configuration compounds generally exhibited higher activity. Such studies on the derivatives of this compound could provide valuable insights.
The electronic effects of different halogen substituents on the aromatic ring can be quantified using Hammett parameters, which can then be correlated with reaction rates or equilibrium constants for various reactions, such as the esterification of the carboxylic acid. Similarly, the steric effects of varying the alkyl substituent at the 2-position can be analyzed to understand their impact on the accessibility of the carboxylic acid and hydroxyl groups.
Table 7.5.1: Parameters for Structure-Reactivity Analysis
| Structural Modification | Key Parameter to Vary | Property to Measure | Expected Trend |
| Carboxylic Acid Esters | Alkyl chain length of R | Lipophilicity (logP) | Increase with chain length |
| Aromatic Ring Halogenation | Halogen (F, Cl, Br, I) | Acidity (pKa) | Increase with electronegativity |
| Aromatic Ring Alkylation | Size of alkyl group | Steric hindrance | Increase with alkyl size |
| Hydroxyl Group Ethers | Alkyl group of ether | Hydrogen bond donating ability | Eliminated upon etherification |
By systematically synthesizing and characterizing these novel derivatives, a comprehensive understanding of the structure-reactivity relationships for this compound can be developed, paving the way for the rational design of new compounds with tailored properties.
Applications of 3,6 Dichloro 2 Methylmandelic Acid in Advanced Organic Synthesis Research
Utility as a Chiral Auxiliary in Asymmetric Transformations
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the conversion of prochiral substrates into specific enantiomers. While mandelic acid and its derivatives are recognized as effective chiral resolving agents and intermediates, specific research detailing the application of 3,6-Dichloro-2-methylmandelic acid as a chiral auxiliary is not present in current literature. researchgate.net
Generally, substituted mandelic acids are valued in this context. For instance, (R)-2-chloromandelic acid is a critical chiral building block for producing anti-thrombotic agents like (S)-clopidogrel. researchgate.net The effectiveness of a chiral auxiliary relies on its ability to direct a chemical reaction to favor one diastereomer over another, which is later removed to yield an enantiomerically pure product. The structural features of mandelic acids, including the carboxyl and hydroxyl groups, allow for the formation of diastereomeric salts with racemic amines and alcohols, facilitating their separation. researchgate.netgoogle.com Although it is plausible that this compound could be investigated for similar purposes, no such studies have been published.
Role as a Precursor for the Synthesis of Complex Organic Molecules
Enantiopure non-canonical amino acids and other chiral molecules are invaluable building blocks in the synthesis of complex natural products and pharmaceuticals. researchgate.net While there is a vast body of research on the use of chiral molecules as precursors, there are no specific documented instances of this compound being used as a starting material for the synthesis of more complex organic structures.
For context, related dichlorinated aromatic compounds have established roles as precursors. A notable example is 3,6-dichloro-2-hydroxybenzoic acid, which is the direct precursor to the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). google.com The synthesis involves the methylation of the hydroxyl group of the salicylic (B10762653) acid derivative. This highlights the industrial importance of dichlorinated benzoic acid structures, though it does not extend to the specific mandelic acid derivative .
Investigations in Ligand Design for Catalysis Research
The design of chiral ligands is a pivotal area of research for developing stereoselective catalytic processes. These ligands coordinate to a metal center, creating a chiral environment that influences the outcome of reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
A thorough search of chemical literature and patent databases reveals no investigations into the use of this compound for the design or synthesis of ligands for catalysis. Research in this area often employs molecules with specific chelating groups and steric properties to achieve high levels of enantioselectivity. While derivatives of other chiral acids have been successfully used in ligand synthesis, this compound does not appear to be among them.
Applications in the Development of New Organic Materials
The development of novel organic materials with tailored electronic, optical, or physical properties is a rapidly advancing field. Chiral molecules are of particular interest for creating materials with unique chiroptical properties, such as circularly polarized luminescence or nonlinear optical activity.
Currently, there is no available research that describes the incorporation of this compound into new organic materials. The properties that would make it suitable for such applications—such as its potential for forming liquid crystals, its incorporation into chiral polymers, or its use in chiral sensing applications—have not been studied. Research in this area continues to explore a wide variety of molecular structures, but the focus has not yet included this specific compound.
Advanced Analytical Methodologies for 3,6 Dichloro 2 Methylmandelic Acid Research
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatography is a cornerstone for the analysis of complex chemical mixtures. For chiral molecules like 3,6-Dichloro-2-methylmandelic acid, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for separating enantiomers and quantifying the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier method for the chiral separation of mandelic acid and its derivatives. scielo.brredalyc.org The technique's power lies in the use of Chiral Stationary Phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation.
One successful approach involves using a new type of chiral stationary phase made by immobilizing cellulosic tris(3,5-dichlorophenylcarbamate) on silica gel, such as the CHIRALPAK® IC column. nih.gov This type of column is noted for its robustness and compatibility with a wide range of mobile phase solvents. nih.gov A study on the separation of mandelic acid and its derivatives, including 2-chloromandelic acid, demonstrated that baseline resolution could be achieved. nih.gov For acidic compounds, an additive like trifluoroacetic acid (TFA) is often used in the mobile phase, which typically consists of a solvent like n-hexane with a polarity modifier such as isopropanol or ethanol. nih.gov
Another advanced HPLC technique utilizes molecularly imprinted polymers (MIPs) as a stationary phase. scielo.brresearchgate.netredalyc.org MIPs are synthetic polymers with cavities specifically designed to recognize a target molecule. scielo.br For the separation of (±)-mandelic acid, MIPs have been prepared using one of the enantiomers as a template molecule. scielo.brresearchgate.net The resulting polymer can then effectively separate a racemic mixture. Research has shown that MIP-packed columns are effective for the chromatographic resolution of (±)-mandelic acid, with separation factors ranging from 2.33 to 2.86 depending on the mobile phase composition. scielo.br
Table 1: HPLC Conditions for Chiral Separation of Mandelic Acid Derivatives
| Parameter | Method 1: CHIRALPAK® IC nih.gov | Method 2: Molecularly Imprinted Polymer (MIP) scielo.br |
|---|---|---|
| Stationary Phase | Cellulosic tris(3,5-dichlorophenylcarbamate) on silica gel | Methacrylic acid-based polymer with (±)-mandelic acid template |
| Mobile Phase | n-hexane with isopropanol or ethanol; 0.1% TFA | Various buffers |
| Flow Rate | 0.4–1.2 ml/min | 0.5 ml/min |
| Detection | UV at 210-230 nm | UV at 225 nm |
| Analytes | Mandelic acid, 2-chloromandelic acid, etc. | (±)-Mandelic acid |
| Resolution Factor (RS) | 2.21 (for mandelic acid) | Up to 2.86 |
Gas Chromatography (GC)
GC is another powerful technique for the analysis of mandelic acid derivatives, although their low volatility and high polarity necessitate a derivatization step. mdpi.comnih.gov This typically involves converting the carboxylic acid and hydroxyl functional groups into more volatile esters and ethers. mdpi.comresearchgate.net
A stereospecific GC method was developed for the R- and S-enantiomers of mandelic acid using a chiral column (CP Chirasil-Dex-CB). researchgate.net In this method, the enantiomers were first derivatized with isopropanol to form isopropyl esters. researchgate.net Subsequent analysis could be performed directly with a flame ionization detector (FID) or, for enhanced sensitivity, after further derivatization of the hydroxyl group with pentafluoropropionic anhydride for use with an electron-capture detector (ECD). researchgate.net This method demonstrated high precision and a low limit of detection of 1 mg/L for both enantiomers using ECD. researchgate.net The derivatization process was shown to proceed with negligible inversion of the enantiomers. researchgate.net GC-based methods are particularly useful for analyzing metabolites in biological samples like urine. nih.govresearchgate.net
Ion-Exchange Chromatography and Titration Methods
Ion-Exchange and Ion-Exclusion Chromatography
Ion-exchange chromatography (IEC) and ion-exclusion chromatography (IELC) are valuable techniques for the separation of ionic compounds, including aromatic carboxylic acids. nih.govoup.com IELC is particularly well-suited for separating weak organic acids from complex, high-ionic-strength sample matrices. oup.comoup.com
The separation of aromatic acids can be challenging due to π-π interactions between the analyte's aromatic rings and the polymeric stationary phase, which can cause peak tailing and long retention times. nih.gov To mitigate this, hydrophilic silica-based cation-exchange resins or specialized polymer columns with aliphatic backbones free of π electron-containing substituents have been developed. nih.govresearchgate.net The mobile phase in IELC is typically simple, often consisting of water or dilute mineral acids, which is both economical and environmentally friendly. oup.comnih.gov While specific applications for this compound are not detailed in the literature, the principles of IELC for aromatic carboxylic acids suggest it is a highly applicable method for its purification and analysis. nih.govoup.com
Titration Methods
Potentiometric titration is a fundamental analytical method used to determine the concentration and the acid dissociation constant (pKa) of acidic compounds. asianpubs.org This technique is widely applied to substituted benzoic acids, which are structurally related to this compound. acs.org The procedure involves measuring the potential (voltage) of a solution as a function of the volume of a titrant added. chem-soc.si
For the analysis of substituted benzoic acids, titrations are often performed in non-aqueous or mixed-solvent systems, such as acetonitrile-water mixtures, to accommodate the solubility of the compounds. asianpubs.org A glass-silver-silver chloride electrode system is typically used to monitor the pH or potential change during the titration with a strong base, such as tetrabutylammonium (B224687) hydroxide in an organic solvent. chem-soc.siresearchgate.net The resulting titration curve allows for the precise determination of the equivalence point and the pKa value, which is a critical physicochemical parameter. asianpubs.org
X-ray Crystallography for Solid-State Structural Determination (e.g., diastereomeric salts)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For chiral compounds like this compound, this technique is crucial for unambiguously establishing the absolute configuration of enantiomers. This is often achieved by forming co-crystals or diastereomeric salts with a known chiral resolving agent. nih.govresearchgate.net
The process of chiral resolution via crystallization relies on the fact that diastereomers (pairs of non-mirror-image stereoisomers) have different physical properties, including solubility and crystal packing. nih.gov By reacting a racemic mixture of a mandelic acid derivative with a single enantiomer of another chiral compound (a resolving agent), a pair of diastereomeric salts or co-crystals is formed. nih.gov These diastereomers can then be separated by fractional crystallization.
Studies on halogenated mandelic acids have successfully used this approach. nih.gov For instance, co-crystallization with an enantiospecific agent like Levetiracetam (LEV) can effectively resolve racemic mixtures of 2-chloromandelic acid and 3-chloromandelic acid. nih.gov Once single crystals of the separated diastereomer are obtained, X-ray diffraction analysis provides the precise spatial arrangement of the atoms. mdpi.com Because the absolute configuration of the resolving agent is known, the configuration of the mandelic acid enantiomer can be unequivocally determined. rsc.org Analysis of the crystal structures of a large series of substituted mandelic acid derivatives has provided significant insight into the factors that govern chiral separation by crystallization. acs.org
Coupled Analytical Techniques for Enhanced Resolution and Identification (e.g., HPLC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for analyzing complex mixtures by providing both separation and structural identification in a single run. chromatographytoday.comchemijournal.com
HPLC-NMR
The coupling of High-Performance Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy (HPLC-NMR) is a highly advanced technique for the structural elucidation of compounds in complex mixtures, such as pharmaceutical impurities or metabolites. nih.govresearchgate.net This method combines the superior separation capabilities of HPLC with the definitive structure-identification power of NMR. sci-hub.seconicet.gov.ar
In an HPLC-NMR system, the eluent from the HPLC column flows through a specialized NMR flow cell. sci-hub.se The analysis can be performed in two main modes: on-flow, where spectra are recorded continuously as the peaks elute, or stopped-flow, where the chromatographic flow is halted when a peak of interest is in the detector cell, allowing for more detailed, multi-dimensional NMR experiments to be conducted. researchgate.net HPLC-NMR is particularly advantageous as it can provide unambiguous structural information without the need to isolate the analyte, a process which can be time-consuming and lead to sample degradation. conicet.gov.ar
The combination can be further enhanced by incorporating a mass spectrometer (MS), creating an HPLC-NMR-MS system that provides data on retention time, molecular mass, and detailed structural fragments simultaneously. nih.gov For increasing the concentration of a sample before NMR analysis, a solid-phase extraction (SPE) unit can be integrated (HPLC-SPE-NMR), allowing for multiple trapping and elution cycles to improve the signal-to-noise ratio. researchgate.net
GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique that is ideal for the analysis of volatile or semi-volatile compounds. nih.gov For chlorinated aromatic acids, derivatization is typically required before analysis. mdpi.com The GC separates the components of the mixture, and each separated component then enters the mass spectrometer, which acts as a detector. youtube.com The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular "fingerprint," allowing for highly confident identification of the compound. researchgate.netunt.edu
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Pathways
The future of synthesizing 3,6-Dichloro-2-methylmandelic acid will undoubtedly focus on greener and more sustainable methods. Traditional chemical syntheses, while established, often rely on harsh reagents and produce significant waste. mdpi.com Future pathways will likely move away from stoichiometric reagents in favor of catalytic processes. This includes the exploration of novel transition metal catalysts for C-H functionalization, which could allow for the direct and selective introduction of the carboxylic acid moiety onto a pre-existing dichlorotoluene derivative, minimizing protection and deprotection steps. acs.org
Furthermore, the principles of green chemistry will be central to new synthetic designs. chiralpedia.com This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. rsc.org Research into phase-transfer catalysis, which can enhance reaction rates and facilitate easier separation in biphasic systems, presents another avenue for improving the sustainability of production. researchgate.net The development of synthetic routes that generate biodegradable byproducts is also a key consideration for future research. rsc.org
Exploration of Bio-Catalytic and Chemo-Enzymatic Approaches
Biocatalysis and chemo-enzymatic strategies are set to revolutionize the synthesis of chiral compounds like this compound. jocpr.com These methods offer unparalleled stereoselectivity under mild, environmentally friendly conditions. mdpi.com The use of enzymes, such as nitrilases, nitrile hydratases, and amidases, can facilitate the conversion of precursors like mandelonitrile (B1675950) derivatives into the desired (R)- or (S)-mandelic acid with high enantiomeric excess. nih.gov
Future research will likely focus on enzyme engineering and directed evolution to develop biocatalysts specifically tailored for the 3,6-dichloro-2-methyl substituted substrate. mdpi.com This could involve modifying existing enzymes to enhance their activity, stability, and substrate tolerance. Chemo-enzymatic approaches, which combine the strengths of both chemical and biological catalysis, will also be a key area of exploration. researchgate.netresearcher.life For instance, a chemical step could be used to synthesize a key intermediate, which is then stereoselectively converted to the final product by an enzyme.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up. nih.gov The integration of the synthesis of this compound into a continuous flow system could lead to higher yields, better reproducibility, and reduced production costs. nih.govrsc.org Future work in this area will involve the design of microreactors and the immobilization of catalysts, including enzymes, onto solid supports for use in packed-bed reactors. beilstein-journals.org
Automated synthesis platforms, which combine robotics with artificial intelligence, are also an emerging trend. sigmaaldrich.comyoutube.com These systems can rapidly screen and optimize reaction conditions, accelerating the development of new and improved synthetic routes. illinois.edu By inputting the desired molecular structure, an automated platform could theoretically design and execute a multi-step synthesis of this compound, significantly reducing the time from concept to production. youtube.com
Deeper Understanding of Chiral Recognition Mechanisms
A more profound understanding of the principles governing chiral recognition is crucial for developing more effective methods for the separation and analysis of the enantiomers of this compound. mdpi.com Research in this area will likely involve a combination of experimental techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, and computational modeling. nih.govnih.gov
Studies may focus on how the specific substitution pattern (3,6-dichloro-2-methyl) of the mandelic acid derivative influences its interaction with various chiral selectors. mdpi.com This includes investigating the roles of hydrogen bonding, steric hindrance, and electrostatic interactions in the chiral recognition process. mdpi.com A deeper understanding of these mechanisms will enable the rational design of more efficient chiral separation methods, which are critical for both analytical and preparative-scale applications. acs.org
Computational-Guided Design of New Reactivity and Selectivity
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.gov In the context of this compound, computational methods can be used to design new catalysts and predict their reactivity and selectivity. numberanalytics.com Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate reaction mechanisms and identify key transition states, providing insights that can guide the development of more efficient synthetic processes. numberanalytics.compnnl.gov
Future research will likely see an increased integration of artificial intelligence and machine learning with computational chemistry. numberanalytics.com These approaches can be used to screen large libraries of potential catalysts and predict their performance, accelerating the discovery of novel and highly effective catalytic systems for the synthesis of this compound and its derivatives. numberanalytics.com This computational-guided approach has the potential to dramatically shorten the development cycle for new chemical transformations. nih.gov
Q & A
Q. What are the optimal reaction conditions for synthesizing 3,6-Dichloro-2-methylmandelic acid?
- Methodological Answer : Synthesis optimization involves systematic variation of parameters such as temperature, solvent polarity, and catalyst loading. For structurally similar chlorinated mandelic acid derivatives, reaction conditions like 80–100°C in polar aprotic solvents (e.g., DMF) with acid catalysts (e.g., HCl) have shown efficacy. Reaction progress should be monitored via TLC or HPLC, with purification via recrystallization using ethanol/water mixtures . Example Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | >75% yield above 90°C |
| Solvent | DMF | Higher polarity improves solubility |
| Catalyst | HCl (1–2 eq) | Excess leads to side products |
Q. How can impurities in this compound be identified and quantified?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) paired with reference standards (e.g., EP impurity guidelines) is recommended. For example, impurities such as under-chlorinated intermediates or ester byproducts can be resolved using a C18 column with a gradient of acetonitrile/0.1% formic acid. Calibration curves should be validated against certified reference materials (CRMs) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR in DMSO-d6 resolve substituent positions (e.g., chlorine and methyl groups). For stereoisomers, chiral derivatization or 2D NOESY may be required.
- FT-IR : Key peaks include C=O (1680–1720 cm) and O-H (2500–3300 cm) stretching.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion [M-H] with isotopic patterns matching Cl .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystallinity. For example, NIST thermodynamic data for mandelic acid derivatives (e.g., heat capacity, phase transitions) can guide corrections. Computational chemistry tools (DFT calculations) should be used to simulate spectra under experimental conditions (e.g., solvent polarity, pH). Cross-validation with X-ray crystallography is advised for structural confirmation .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?
- Methodological Answer : Use a factorial design to test degradation kinetics:
- Variables : pH (2–12), temperature (25–60°C), and ionic strength.
- Analysis : Monitor degradation via HPLC at timed intervals. Arrhenius plots determine activation energy (E) for hydrolysis. For oxidative stability, include radical scavengers (e.g., BHT) in buffers .
Example Stability Table :
| pH | Temperature (°C) | Half-life (h) | Major Degradant |
|---|---|---|---|
| 7.4 | 37 | 120 | Dechlorinated analog |
| 2.0 | 60 | 24 | Lactone form |
Q. How can researchers address low yields in stereoselective synthesis of the compound?
- Methodological Answer :
- Chiral Catalysts : Use enantiopure auxiliaries (e.g., (R)-Mandelic acid derivatives) to induce asymmetry.
- Kinetic Resolution : Optimize reaction time to favor the desired enantiomer’s formation.
- Crystallization-Induced Diastereomer Transformation : Leverage differential solubility of diastereomeric salts (e.g., with L-proline) .
Q. What strategies validate the compound’s biological activity in vitro while minimizing interference?
- Methodological Answer :
- Control Experiments : Use structurally similar but inactive analogs (e.g., 3,6-Dichloro-2-ethylmandelic acid) to isolate target effects.
- Matrix Effects : Spike-and-recovery assays in cell lysates or serum quantify interference.
- Dose-Response Curves : EC/IC values should be replicated across ≥3 independent experiments with statistical validation (p < 0.05) .
Data Analysis and Reporting
Q. How should researchers handle outliers in kinetic studies of this compound?
- Methodological Answer : Outliers must be assessed via Grubbs’ test (α = 0.05). If statistically significant, investigate experimental variables (e.g., moisture in reaction vessels, inconsistent stirring). Raw data, including outliers, should be retained in supplementary materials with justification for exclusion .
Q. What guidelines ensure reproducibility in synthetic protocols?
- Methodological Answer :
- Detailed Metadata : Report solvent batch numbers, equipment calibration dates, and ambient humidity.
- Replication : Independent synthesis by a second researcher under identical conditions.
- Open Data : Deposit raw spectra, chromatograms, and crystallographic data in repositories like PubChem or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
